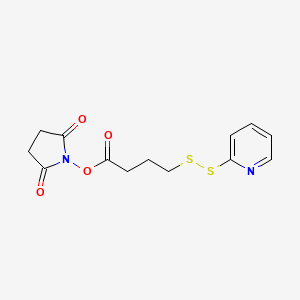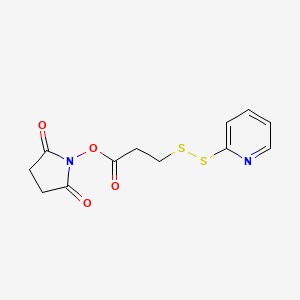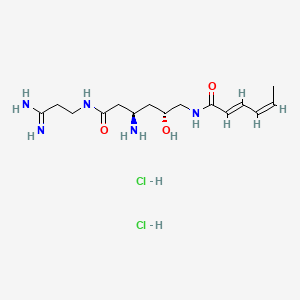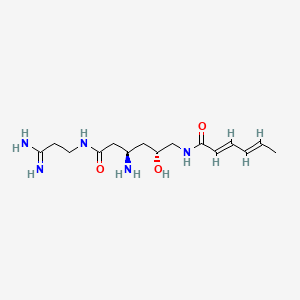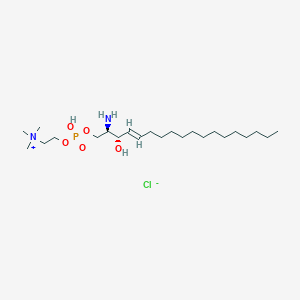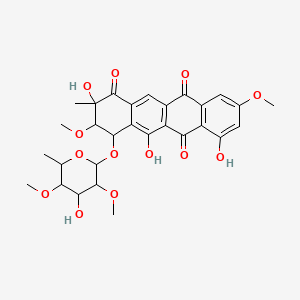
斯泰菲霉素 B
概述
描述
科学研究应用
斯泰夫霉素 B 具有广泛的科学研究应用,包括其在化学、生物学、医学和工业中的应用。 在化学方面,它因其独特的化学性质及其进行各种反应的能力而受到研究 . 在生物学方面,斯泰夫霉素 B 用于研究 DNA 结合机制以及 DNA 插入对细胞过程的影响 . 在医学方面,它因其潜在的抗肿瘤活性及其对癌细胞的细胞毒性作用而被研究 . 此外,斯泰夫霉素 B 在农业和畜牧业中也有应用,用于控制动植物病原体 .
安全和危害
未来方向
作用机制
生化分析
Biochemical Properties
Steffimycin B plays a crucial role in biochemical reactions by binding to DNA and intercalating at specific sites . This interaction disrupts the DNA structure, inhibiting the replication and transcription processes. Steffimycin B is known to interact with various enzymes and proteins, including topoisomerases, which are essential for DNA replication and repair . The binding of Steffimycin B to DNA induces conformational changes that hinder the activity of these enzymes, leading to the inhibition of cell proliferation.
Cellular Effects
Steffimycin B exerts significant effects on various types of cells and cellular processes. It is cytotoxic to several cancer cell lines, including MCF-7, KB, NCI-H187, and Vero cells . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Steffimycin B has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, it affects the cell cycle by causing cell cycle arrest at the G2/M phase .
Molecular Mechanism
The molecular mechanism of Steffimycin B involves its binding to DNA and subsequent inhibition of DNA replication and transcription . Steffimycin B preferentially intercalates at sites containing cytosine and guanine, causing structural distortions in the DNA helix . This binding interferes with the activity of topoisomerases, enzymes responsible for relieving torsional stress during DNA replication . The inhibition of topoisomerases leads to the accumulation of DNA breaks and ultimately triggers cell death through apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Steffimycin B have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . Its activity may degrade over extended periods or under suboptimal conditions. Long-term studies have shown that Steffimycin B can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Steffimycin B vary with different dosages in animal models. At lower doses, the compound exhibits potent antitumor activity with minimal toxicity . At higher doses, Steffimycin B can cause adverse effects, including myelosuppression and cardiotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without inducing significant toxicity . These findings highlight the importance of dose optimization in the clinical application of Steffimycin B.
Metabolic Pathways
Steffimycin B is involved in several metabolic pathways, primarily related to its interaction with DNA and enzymes involved in DNA replication and repair . The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Steffimycin B is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . Steffimycin B has been shown to localize primarily in the nucleus, where it exerts its DNA-binding effects . The distribution of Steffimycin B within tissues is influenced by factors such as tissue perfusion and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of Steffimycin B is predominantly in the nucleus, where it binds to DNA and exerts its cytotoxic effects . The compound’s localization is facilitated by its ability to intercalate into the DNA helix, targeting specific sequences containing cytosine and guanine . Steffimycin B does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity and function are primarily confined to the nucleus, where it disrupts DNA replication and transcription processes .
准备方法
合成路线和反应条件: 斯泰夫霉素 B 通常通过在有氧条件下用链霉菌属 elgreteus 在水性营养培养基中进行受控发酵来生产 . 发酵过程包括培养细菌,直到培养基具有相当的抗生素活性 .
工业生产方法: 斯泰夫霉素 B 的工业生产涉及大规模发酵过程。 链霉菌属 elgreteus 细菌在富含营养的培养基中生长,然后使用溶剂萃取和硅胶色谱法提取和纯化抗生素 . 发酵条件的优化,例如碳源和氮源的浓度,对于最大限度地提高斯泰夫霉素 B 的产量至关重要 .
化学反应分析
反应类型: 斯泰夫霉素 B 会发生各种化学反应,包括氧化、还原和取代。 它通过插入含有胞嘧啶和鸟嘌呤的位点与 DNA 结合 .
常用试剂和条件: 与斯泰夫霉素 B 反应中使用的常用试剂包括氧化剂、还原剂和亲核试剂。 这些反应的条件通常涉及受控温度和 pH 值,以确保化合物的稳定性 .
主要产物: 斯泰夫霉素 B 反应形成的主要产物包括其衍生物,例如 8-脱甲氧基-10-脱氧斯泰夫霉素酮和 7-脱氧-10-脱氧斯泰夫霉素酮 . 这些衍生物是通过母体化合物的修饰产生的,并表现出不同程度的生物活性 .
相似化合物的比较
属性
IUPAC Name |
(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3/t10-,22+,23-,24+,25+,27-,28-,29+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJWDTPKSIFZBV-IDORXPLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54526-94-2 | |
| Record name | (2S,3S,4R)-4-[(6-Deoxy-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-1,6,11(2H)-naphthacenetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54526-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Steffimycin B exerts its antitumor activity primarily through DNA binding. [, ] Specifically, it intercalates between the base pairs of DNA, with a preference for guanine and cytosine rich sequences (GpC, CpG, and CpC or its complement GpG). [] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. []
A: Steffimycin B is an anthracycline antibiotic. Its molecular formula is C29H32O13 and its molecular weight is 592.56 g/mol. [, ] Structurally, it features a tetracyclic ring system (rings A-D), a sugar moiety attached to ring D, and a methoxy group in its sugar moiety, which differentiates it from the related compound Steffimycin. [, ] Spectroscopic methods, including NMR and mass spectroscopy, have been instrumental in characterizing its structure. [, ] The configuration in ring A is 7R,8S,9S, adopting a half-chair conformation, while the sugar ring has the regular chair conformation. []
A: Studies on chemical modifications of Steffimycin B, specifically at the 3-position, have shown that altering its structure can significantly impact its antitumor activity. [] This suggests that specific structural features are crucial for its interaction with DNA and subsequent biological effects.
A: Yes. Both mammalian (rat liver) and microbial systems have demonstrated the ability to convert Steffimycin B to its 7-deoxyaglycone, 7-deoxysteffimycinone. [, ] This conversion involves a reductive cleavage of the sugar moiety and is dependent on reduced pyridine nucleotides (TPNH in mammals, DPNH in bacteria). [, ] Interestingly, certain microorganisms, like Actinoplanes utahensis and Chaetomium sp., can specifically reduce Steffimycin B at the C-10 carbonyl group, yielding 10-dihydrosteffimycin B. [] This microbial transformation requires TPNH and has been studied using cell-free extracts. [, ]
ANone: While specific resistance mechanisms for Steffimycin B haven't been extensively detailed in the provided abstracts, its structural similarity to other anthracyclines like Daunorubicin and Doxorubicin suggests that overlapping resistance mechanisms could exist. These mechanisms might involve altered drug efflux, DNA repair pathways, or modifications to topoisomerase II, a common target for anthracyclines. Further research is needed to fully elucidate Steffimycin B resistance.
A: Yes, researchers have synthesized novel hybrid molecules incorporating the glycan moiety of Arimetamycin A with the aglycone of Steffimycin B. [] These hybrids demonstrated enhanced cytotoxicity compared to Steffimycin B itself. [] This highlights the potential of exploring Steffimycin B-derived compounds for improved therapeutic outcomes.
ANone: Various analytical methods have been employed to characterize and study Steffimycin B. These include:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectroscopy (MS) have been crucial for structural elucidation and identification of Steffimycin B. [, ]
- Chromatography: Silica gel chromatography has been used for the purification of Steffimycin B from cultures of Streptomyces elgreteus. []
- X-ray Diffraction: This technique provided insights into the crystal and molecular structure of Steffimycin B, confirming its stereochemistry and interactions with DNA. [, ]
- Cell-free assays: These are used to investigate the metabolic conversion of Steffimycin B by enzymes from different organisms. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




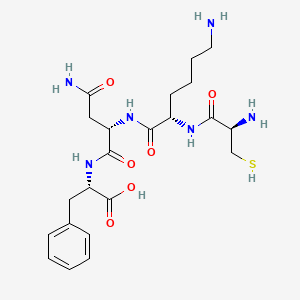
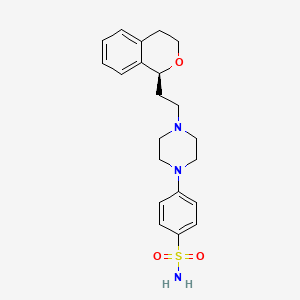
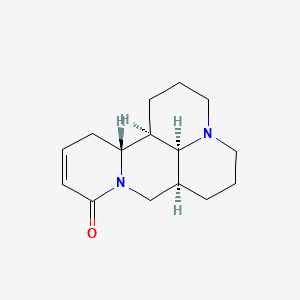
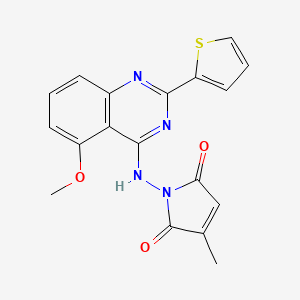

![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)
